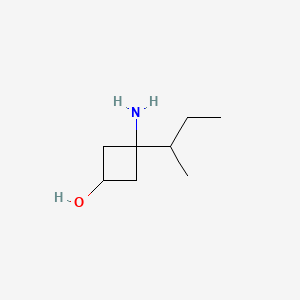
3-Amino-3-(butan-2-yl)cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-(butan-2-yl)cyclobutan-1-ol is a cyclobutane derivative with an amino group and a hydroxyl group attached to the cyclobutane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(butan-2-yl)cyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the [2+2] cycloaddition reaction, where a suitable diene and a dienophile are reacted under specific conditions to form the cyclobutane ring . The amino and hydroxyl groups can then be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
3-Amino-3-(butan-2-yl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, amines, and substituted cyclobutane compounds.
科学的研究の応用
3-Amino-3-(butan-2-yl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 3-Amino-3-(butan-2-yl)cyclobutan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in these interactions, facilitating binding to the target molecules and modulating their activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
類似化合物との比較
Similar Compounds
- 3-Amino-2-(1H-pyrazol-1-yl)cyclobutan-1-ol
- 3-Amino-3-(oxan-2-yl)cyclobutan-1-ol
- 3-((4-methoxyphenyl)amino)-3-methylbutan-1-ol
Uniqueness
3-Amino-3-(butan-2-yl)cyclobutan-1-ol is unique due to its specific structural features, including the butan-2-yl group attached to the cyclobutane ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC名 |
3-amino-3-butan-2-ylcyclobutan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-3-6(2)8(9)4-7(10)5-8/h6-7,10H,3-5,9H2,1-2H3 |
InChIキー |
DVHZSYHGANEJOJ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1(CC(C1)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(6-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566996.png)
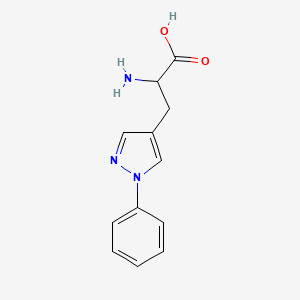
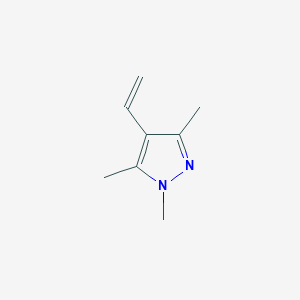
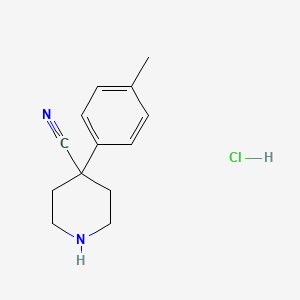
![Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate](/img/structure/B13567005.png)

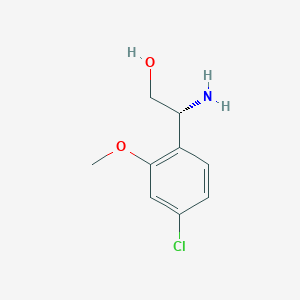
![1-{Spiro[3.3]heptan-2-yl}ethan-1-amine](/img/structure/B13567024.png)
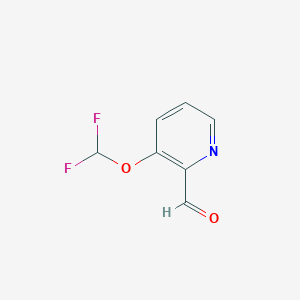
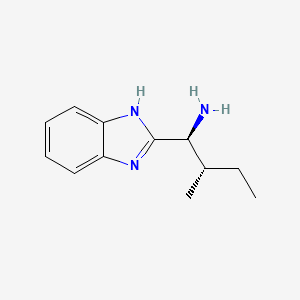
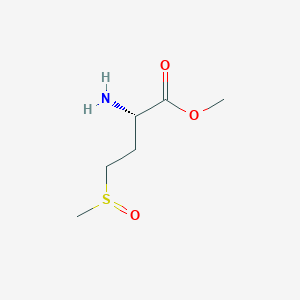
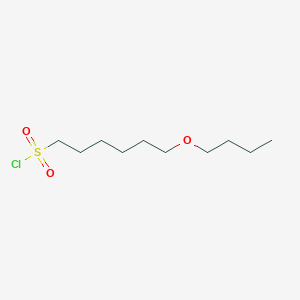

![5-methanesulfonyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13567067.png)
